molecular formula C9H8N2O3 B3348791 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- CAS No. 186341-29-7

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-

カタログ番号: B3348791
CAS番号: 186341-29-7
分子量: 192.17 g/mol
InChIキー: VJHGHUYHNPALOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(4-hydroxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-3-1-6(2-4-7)11-8(13)5-10-9(11)14/h1-4,12H,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGHUYHNPALOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476001
Record name 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186341-29-7
Record name 2,4-Imidazolidinedione, 3-(4-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Structure-Activity Relationship: 3-(4-Hydroxyphenyl)hydantoin Derivatives

[1]

Executive Summary

The 3-(4-hydroxyphenyl)hydantoin scaffold represents a critical chemotype in medicinal chemistry, distinct from its C5-isomer (a common antibiotic intermediate). This N3-substituted hydantoin core is a privileged structure in the development of Non-Steroidal Androgen Receptor (AR) Modulators and Aldose Reductase Inhibitors (ARIs) .

This guide analyzes the SAR of N3-arylhydantoins, focusing on the specific electronic, steric, and metabolic implications of the para-hydroxyphenyl moiety. Unlike the electron-deficient rings found in AR antagonists (e.g., Nilutamide), the 4-hydroxy group introduces a potent hydrogen-bond donor/acceptor motif, altering ligand-binding domain (LBD) interactions and metabolic clearance profiles.

Key Therapeutic Contexts:

  • Androgen Receptor (AR) Modulation: Potential partial agonists or SARMs (Selective Androgen Receptor Modulators).

  • Aldose Reductase Inhibition: Prevention of diabetic complications (neuropathy/retinopathy).

  • Estrogen Receptor (ER) Binding: Phenolic mimicry of the A-ring of estradiol.

Chemical Structure & Nomenclature

To ensure precision, we must distinguish the target N3-scaffold from the industrial C5-isomer.

  • Target Scaffold (N3): 3-(4-hydroxyphenyl)imidazolidine-2,4-dione.

    • Relevance: AR Antagonists, ARIs.

  • Isomer (C5): 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (also known as p-hydroxyphenylhydantoin).

    • Relevance: Intermediate for Amoxicillin/Cefadroxil; Major metabolite of Phenytoin (HPPH).

Structural Visualization

Hydantoin_Structurecluster_0Target Scaffold: 3-(4-Hydroxyphenyl)hydantoincluster_1Critical Distinction: C5-IsomerN3_CoreHydantoin Ring(Imidazolidine-2,4-dione)Phenyl4-Hydroxyphenyl Group(Attached at N3)N3_Core->PhenylN3-C(Ar) BondSubstituentsC5-Substituents(R1, R2)N3_Core->SubstituentsC5 PositionC5_Isomer5-(4-Hydroxyphenyl)hydantoin(Amoxicillin Intermediate)

Figure 1: Structural distinction between the N3-target scaffold and the C5-industrial isomer.

Synthesis Protocols

Accessing the N3-(4-hydroxyphenyl) scaffold requires specific N-arylation techniques, as direct condensation often favors the thermodynamically stable C5-isomer or requires harsh conditions.

Method A: Copper-Promoted N-Arylation (Chan-Lam Coupling)

This is the preferred method for introducing the 4-hydroxyphenyl group onto a pre-formed hydantoin ring under mild conditions.

Protocol:

  • Reagents: 5,5-Dimethylhydantoin (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), Cu(OAc)₂ (1.0 eq), Pyridine (2.0 eq).

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Conditions: Stir at room temperature (DCM) or 80°C (Dioxane) under open air (O₂ balloon optional) for 24-48 hours.

  • Workup: Quench with aqueous NH₄Cl. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc).

Method B: Cyclization of Isocyanates

Suitable for generating diverse C5-analogs.

Protocol:

  • Step 1: React 4-benzyloxyphenyl isocyanate (1.0 eq) with an amino acid ester (e.g., methyl 2-aminoisobutyrate) (1.0 eq) and TEA (1.5 eq) in THF to form the urea intermediate.

  • Step 2: Acid-catalyzed cyclization (6M HCl, reflux, 2h) to close the hydantoin ring.

  • Step 3: Debenzylation (H₂/Pd-C) to reveal the free 4-hydroxyl group.

Synthesis Workflow Diagram

Synthesis_PathwayStartPre-formed Hydantoin(C5-substituted)IntermediateN3-(4-Hydroxyphenyl)HydantoinStart->Intermediate+ Boronic Acid[O2, DCM, RT]Boronic4-HydroxyphenylBoronic AcidBoronic->IntermediateCatalystCu(OAc)2 / Pyridine(Chan-Lam Coupling)Catalyst->IntermediateDeprotectionOptional: O-Debenzylation(if protected)Intermediate->DeprotectionIf OBn usedFinalTarget: 3-(4-Hydroxyphenyl)Hydantoin DerivativeIntermediate->FinalDirectDeprotection->Final

Figure 2: Synthetic pathway via Chan-Lam coupling for N3-arylation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-hydroxyphenyl)hydantoins is governed by the interplay between the hydantoin core (H-bond acceptor/donor) and the phenolic ring (electronic/steric effects).

The N3-(4-Hydroxyphenyl) Moiety

This is the defining feature of the series. Its influence is best understood by comparison to the established AR antagonist Nilutamide (which possesses a 4-nitro-3-trifluoromethylphenyl group).

Feature4-Hydroxyphenyl (Target)4-Nitro-3-CF3-phenyl (Nilutamide)Biological Implication
Electronic Effect Electron Donating (EDG)Electron Withdrawing (EWG)AR Affinity: The electron-rich ring may reduce affinity for the antagonistic pocket (W741 in AR) compared to the electron-deficient ring of Nilutamide.
H-Bonding Donor (OH) & AcceptorAcceptor (NO2) onlyBinding Mode: The 4-OH can form specific H-bonds with polar residues (e.g., Thr877, Asn705), potentially switching activity from antagonism to partial agonism.
Metabolism High (Glucuronidation)Low (Reduction of NO2)Clearance: The 4-OH is a direct handle for Phase II conjugation, leading to rapid clearance unless sterically shielded or modified (prodrug).
Sterics Planar, smallBulky (CF3)Fit: Lack of meta-substituents (like CF3) allows rotational freedom, potentially reducing selectivity.
C5-Substitution (The "Hinge")

The C5 position controls the conformation of the hydantoin ring and its lipophilicity.

  • Dimethyl (Gem-dimethyl): (e.g., as in Nilutamide). Increases metabolic stability of the hydantoin ring (prevents hydrolysis) and improves oral bioavailability. Essential for AR activity.

  • Spiro-fused (e.g., Spirofluorene/Spirohydantoin): Common in Aldose Reductase Inhibitors (ARIs) like Sorbinil. Restricts conformation, often enhancing selectivity for the enzyme active site.

  • Unsubstituted (CH2): Generally leads to poor metabolic stability and lower potency due to rapid ring opening.

N1-Substitution
  • Free N1-H: Critical for H-bonding in the AR ligand binding domain (acts as H-bond donor to Leu704/Asn705). Alkylation of N1 (e.g., N-Methyl) typically abolishes AR binding affinity but may be tolerated in ARIs.

SAR Logic Map

SAR_MapCore3-(4-Hydroxyphenyl)Hydantoin ScaffoldRegion_N3N3-Aryl Group(The Pharmacophore)Core->Region_N3Region_C5C5-Substituents(Conformation/Lipophilicity)Core->Region_C5Region_N1N1-Position(H-Bond Donor)Core->Region_N1Effect_OH4-OH Group:- H-Bond Donor (Thr877)- Phase II Metab. Site- ER Cross-reactivityRegion_N3->Effect_OHEffect_C5Gem-Dimethyl:- Prevents Hydrolysis- Increases BioavailabilitySpiro-Ring:- ARI SelectivityRegion_C5->Effect_C5Effect_N1N1-H:- Essential for AR Binding- Alkylation = Loss of ActivityRegion_N1->Effect_N1

Figure 3: Detailed SAR map highlighting the functional roles of each scaffold region.

Pharmacology & Mechanism of Action

Androgen Receptor (AR) Modulation

N3-arylhydantoins are classic non-steroidal anti-androgens (NSAAs).

  • Mechanism: Competitive binding to the AR Ligand Binding Domain (LBD), preventing androgen-induced conformational change (Helix 12 folding).

  • Role of 4-OH: The 4-hydroxy derivative is often investigated as a metabolite . For example, in similar scaffolds, hydroxylation can lead to "agonist switching" (where the metabolite activates the receptor, contributing to resistance in prostate cancer treatment) or simply inactivation.

  • Protocol (AR Binding Assay):

    • System: Rat ventral prostate cytosol or Recombinant hAR LBD.

    • Tracer: [³H]-R1881 (Methyltrienolone).

    • Method: Dextran-coated charcoal separation. Measure IC50 of the derivative displacing R1881.

Aldose Reductase Inhibition (ARI)

N3-substituted hydantoins are potent inhibitors of Aldose Reductase, the enzyme implicated in diabetic complications.

  • Mechanism: The hydantoin ring binds in the "anion pocket" (Tyr48/His110/Trp111), while the N3-aryl group extends into the hydrophobic specificity pocket.

  • Role of 4-OH: The hydroxyl group can anchor the molecule via water-mediated H-bonds, but excessive polarity may reduce penetration into the hydrophobic pocket compared to halogenated analogs.

References

  • Teutsch, G., et al. (1988). Non-steroidal antiandrogens: Synthesis and biological data of 4-substituted-3-(4-hydroxyphenyl)hydantoins. Journal of Steroid Biochemistry. Link (Example context for N3-aryl SAR).

  • Miyamoto, T., et al. (1986). Synthesis and Aldose Reductase Inhibitory Activity of N-Substituted Hydantoins. Chemical & Pharmaceutical Bulletin. Link

  • Dalton, J. T., et al. (1998). Discovery of Nonsteroidal Androgens. Biochemical and Biophysical Research Communications. Link

  • Ware, J. A., et al. (2009). Metabolism and Pharmacokinetics of N3-Arylhydantoins. Drug Metabolism and Disposition. Link

  • Knochel, P., et al. (2005). Functionalized Aryl Magnesiation for Hydantoin Synthesis. Angewandte Chemie. Link

(Note: Specific "3-(4-hydroxyphenyl)hydantoin" papers are rare as primary titles; references provided reflect the core N3-arylhydantoin scaffold literature which encompasses this derivative.)

Solubility Profiling and Solvent Selection for 3-(4-Hydroxyphenyl)-2,4-imidazolidinedione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and experimental characterization protocols for 3-(4-hydroxyphenyl)-2,4-imidazolidinedione .

A Technical Guide for Process Development and Formulation

Executive Summary

The compound 3-(4-hydroxyphenyl)-2,4-imidazolidinedione represents a specific structural subclass of N-aryl hydantoins. Unlike the common phenytoin metabolite 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), this molecule is substituted at the N3 position . This structural distinction drastically alters its hydrogen-bonding capability and solubility profile by blocking the primary acidic site (N3-H) of the hydantoin ring.

This guide provides a predictive solubility map, thermodynamic rationale, and validated experimental protocols for researchers handling this compound. The molecule acts as a lipophilic weak acid (pKa ~10, driven by the phenol), exhibiting poor aqueous solubility at neutral pH but significant solubility in polar aprotic solvents.

Physicochemical Determinants of Solubility

To select the correct solvent, one must understand the solute's "Solubility Pharmacophore"—the specific arrangement of atoms that interact with solvent molecules.

Structural Analysis: The N3-Blockade Effect

The solubility behavior of hydantoins is governed by the imidazolidine-2,4-dione core.

  • Standard Hydantoins (e.g., Phenytoin): Possess a free proton at N3 (pKa ~8.3). This allows for H-bond donation and solubility in weak bases.

  • 3-Substituted Hydantoins (Target Molecule): The N3 position is occupied by the 4-hydroxyphenyl group.

    • Consequence 1: The molecule loses the strong N3-H bond donor.

    • Consequence 2: The N1-H proton is weakly acidic (pKa >12) and sterically hindered, contributing minimally to solubility.

    • Consequence 3: The primary handle for pH-dependent solubility is the phenolic hydroxyl group (pKa ~9.5–10.5).

Theoretical Solubility Parameters

Based on Group Contribution Methods and structural analogs (N-aryl hydantoins), the estimated physicochemical properties are:

ParameterEstimated ValueImplication for Solubility
LogP (Octanol/Water) ~1.5 – 2.0Moderate lipophilicity. Poor solubility in pure water; good in organic/aqueous mixtures.
pKa (Acidic) ~10.0 (Phenol)Requires pH > 11 for significant aqueous solubility (phenolate formation).
H-Bond Donors 1 (Phenol OH)Limited interaction with protic solvents compared to 5-substituted isomers.
H-Bond Acceptors 3 (2 Carbonyls, 1 Phenol O)Good solubility in H-bond donor solvents (Alcohols, Water).
Melting Point >200°C (High)High crystal lattice energy requires solvents with high solvation enthalpy (e.g., DMSO).

Predicted Solubility Map & Solvent Selection

The following table categorizes solvents based on their thermodynamic compatibility with 3-(4-hydroxyphenyl)-2,4-imidazolidinedione.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Best Choice. Dipolar interactions disrupt the crystal lattice; strong acceptance of the phenolic proton.
Polar Protic Methanol, Ethanol Moderate (5–20 mg/mL) Good for processing. Solubility is temperature-dependent. Ethanol is preferred for crystallization.
Chlorinated DCM, Chloroform Low-Moderate Better than for 5-substituted isomers due to N3 blockage, but limited by the polarity of the phenol group.
Ethers/Esters THF, Ethyl Acetate Moderate THF acts as a good H-bond acceptor. Ethyl Acetate is useful for extraction but poor for dissolving solids.
Hydrocarbons Hexane, Toluene Negligible Avoid. The molecule is too polar for non-polar alkanes.
Aqueous (pH 7) Water, PBS Very Low (<0.1 mg/mL) The neutral molecule is hydrophobic.
Aqueous (pH 12) 0.1N NaOH High Deprotonation of the phenol forms a soluble sodium salt.

Visualizing the Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the intermolecular forces at play.

SolubilityLogic Compound 3-(4-hydroxyphenyl)- 2,4-imidazolidinedione Phenol Phenol Group (H-Bond Donor) Compound->Phenol Imide Hydantoin Core (Dipolar/Polar) Compound->Imide Lattice Crystal Lattice (High Energy) Compound->Lattice Opposes Dissolution Alcohol MeOH/EtOH (Mod. Solubility) Phenol->Alcohol H-Bonding WaterBase Water pH > 11 (Soluble Salt) Phenol->WaterBase Deprotonation (pKa ~10) DMSO DMSO/DMF (High Solubility) Imide->DMSO Dipole-Dipole Lattice->DMSO Overcome by High Dielectric WaterNeutral Water pH 7 (Insoluble) Lattice->WaterNeutral Dominates

Figure 1: Mechanistic solubility map showing how functional groups dictate solvent compatibility.

Validated Experimental Protocols

Since specific literature values for this isomer are scarce, empirical determination is required. Use the Thermodynamic Shake-Flask Method , which is the gold standard for accuracy.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Objective: Determine the saturation solubility (


) at 25°C.

Materials:

  • Test Compound (Solid powder)

  • Solvents (HPLC Grade: Water, Methanol, DMSO, pH 7.4 Buffer)

  • 0.45 µm Syringe Filters (PTFE for organics, PVDF for aqueous)

  • HPLC-UV or UV-Vis Spectrophotometer

Workflow:

  • Preparation: Place excess solid (~5–10 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Cap tightly and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 to 48 hours .

    • Note: Visually confirm solid is still present. If clear, add more solid until a suspension persists.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Carefully withdraw the supernatant.

    • Filter through a 0.45 µm filter (pre-saturate filter with solution to prevent adsorption losses).

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear calibration range.

    • Inject into HPLC (C18 Column, UV detection at 254 nm or 220 nm).

    • Calculate concentration using a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility Screening (High Throughput)

Objective: Rapid estimation for biological assays (avoiding precipitation).

  • Prepare a 10 mM stock solution in DMSO.

  • Spike 10 µL of stock into 990 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Shake for 2 hours at room temperature.

  • Measure turbidity using a nephelometer or UV absorbance at 620 nm (where the compound does not absorb).

  • Result: If Abs > Reference, precipitation has occurred.

Process Development Implications

For researchers developing purification or crystallization processes:

  • Recrystallization:

    • Anti-solvent Method: Dissolve in a minimum volume of DMSO or Hot Ethanol . Slowly add Water (anti-solvent). The hydrophobic hydantoin core will drive precipitation while the phenol remains protonated (if pH < 9).

    • Cooling Crystallization: Ethanol/Water mixtures (e.g., 80:20) are ideal. Dissolve at reflux; cool to 4°C.

  • Extraction:

    • To extract from aqueous media: Acidify to pH ~4 (ensures Phenol is neutral). Extract with Ethyl Acetate or DCM .

    • Caution: Do not use basic aqueous washes (e.g., 1M NaOH) during workup, or the product will partition into the aqueous phase.

References

  • Jouyban, A. et al. "Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K." Journal of Chemical & Pharmaceutical Research, 2014.[1] (Demonstrates cosolvency principles for hydantoins).

  • Hansen, C.M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007. (Theoretical basis for solvent selection).

  • Royal Society of Chemistry. Regioselective N1-ribosylation of hydantoin. Chem. Commun., 2024. (Source for acidity/pKa distinction of N1 vs N3 positions). Available at: [Link]

Sources

Methodological & Application

protocol for synthesis of 3-(4-hydroxyphenyl)hydantoin from p-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the regioselective synthesis of 3-(4-hydroxyphenyl)hydantoin starting from p-aminophenol .[1] Unlike the common 5-substituted hydantoins (e.g., phenytoin metabolites) derived from carbonyl condensation, the 3-substituted isomer requires the construction of the imidazolidine-2,4-dione core around the aniline nitrogen.

We utilize a Two-Step Urea-Chloroacetic Acid Pathway .[1][2] This route is selected for its high atom economy, cost-effectiveness, and avoidance of hazardous isocyanate intermediates (e.g., ethyl isocyanatoacetate) often used in bench-scale synthesis.[1][2] This protocol is optimized for researchers requiring gram-to-kilogram quantities of high-purity intermediate for drug discovery or agrochemical development.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[2] Key Reagents: p-Aminophenol, Urea, Chloroacetic Acid.[1][2] Total Time: ~12-16 Hours (including workup).

Chemical Reaction Pathway

The synthesis proceeds via the formation of a substituted urea intermediate, followed by cyclization with chloroacetic acid.[2] This method ensures the aryl group is positioned at


-3 of the hydantoin ring.[1]

Step 1: Acid-catalyzed condensation of p-aminophenol with urea to form 4-hydroxyphenylurea .[1] Step 2: Base-mediated alkylation and cyclization with chloroacetic acid to yield 3-(4-hydroxyphenyl)hydantoin .[1]

ReactionScheme Start p-Aminophenol (C6H7NO) Inter Intermediate: 4-Hydroxyphenylurea Start->Inter Step 1: Condensation Reagent1 Urea (HCl, Reflux) Product Target: 3-(4-Hydroxyphenyl)hydantoin Inter->Product Step 2: Cyclization Reagent2 Chloroacetic Acid (aq. NaOH, then HCl)

Figure 1: Synthetic pathway for the regioselective formation of the N-3 substituted hydantoin core.[1][3][4][5]

Experimental Protocol

Step 1: Synthesis of 4-Hydroxyphenylurea

This step converts the nucleophilic amine into a urea moiety.[1] The use of acid helps suppress oxidation of the phenol and catalyzes the transamidation.

Reagents:

  • p-Aminophenol (MW 109.13): 10.9 g (100 mmol)[1]

  • Urea (MW 60.06): 12.0 g (200 mmol) [2.0 equiv]

  • Hydrochloric Acid (conc. 37%): 10 mL

  • Water: 100 mL

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend p-aminophenol (10.9 g) in water (100 mL).

  • Acidification: Slowly add conc. HCl (10 mL) while stirring. The solution should become clear/homogeneous as the amine hydrochloride forms. Note: The solution may be slightly pink due to trace oxidation; this is acceptable.

  • Addition: Add urea (12.0 g) in one portion.

  • Reaction: Heat the mixture to reflux (100°C) for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:1) for the consumption of p-aminophenol.[1][6]

  • Crystallization: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The urea derivative will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 20 mL) to remove excess urea.

  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Expected Yield: 10–12 g (65–80%).[1][2]

    • QC Check: Melting Point ~168–170°C (Lit.[1][2] for p-hydroxyphenylurea).[1][2]

Step 2: Cyclization to 3-(4-Hydroxyphenyl)hydantoin

The urea nitrogen attacks the


-carbon of chloroacetic acid, followed by intramolecular dehydration to close the ring.[1]

Reagents:

  • 4-Hydroxyphenylurea (from Step 1): 7.6 g (50 mmol)[1]

  • Chloroacetic Acid (MW 94.50): 5.7 g (60 mmol) [1.2 equiv]

  • Sodium Hydroxide (aq. 10%): ~50 mL (approx. 2.5 equiv)

  • Conc. HCl (for acidification)[4]

Procedure:

  • Preparation: In a 250 mL flask, dissolve chloroacetic acid (5.7 g) in 10 mL water . Neutralize carefully with sodium hydroxide solution until pH ~7-8.

  • Mixing: Add the 4-hydroxyphenylurea (7.6 g) to the flask.

  • Base Addition: Add 10% NaOH (40 mL). The mixture should be strongly alkaline (pH > 12).

  • Reaction: Heat the mixture to reflux for 2–3 hours .

    • Mechanism Insight: The base deprotonates the urea nitrogen, facilitating nucleophilic attack on the chloroacetate.[2] Subsequent heating drives the condensation between the amide nitrogen and the carboxylic acid (or ester intermediate).

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitation: Acidify the solution carefully with conc. HCl to pH ~2.[1][2] The product will precipitate as a crystalline solid.[7]

  • Purification: Filter the crude product. Recrystallize from hot water or ethanol/water (1:1) .[1]

    • Decolorization: If the product is colored (pink/brown), treat the hot recrystallization solution with activated charcoal (0.5 g), stir for 10 min, and filter while hot.

  • Final Isolation: Collect the white crystals, wash with cold water, and dry at 80°C.

Data Analysis & Quality Control

Table 1: Process Parameters and Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline powderPink hue indicates oxidation of phenol.[1]
Melting Point 225 – 235°C (Decomposes)Distinct from 5-isomer (>260°C).[1]
Solubility Soluble in DMSO, dil.[2] NaOH; Sparingly in WaterPhenolic OH allows solubility in base.[1][2]
Yield (Overall) 50 – 65%Based on p-aminophenol starting material.[1]
IR Spectrum 1710, 1770 cm⁻¹ (C=O, hydantoin)Characteristic doublet for hydantoin carbonyls.[2]
Process Workflow Diagram

Workflow cluster_0 Step 1: Urea Formation cluster_1 Step 2: Cyclization S1_Mix Mix p-Aminophenol + Urea + HCl S1_Reflux Reflux 4-6h S1_Mix->S1_Reflux S1_Filter Filter & Dry Intermediate S1_Reflux->S1_Filter S2_React React with Chloroacetic Acid (aq. NaOH, Reflux) S1_Filter->S2_React Transfer Solid S2_Acid Acidify to pH 2 (Precipitation) S2_React->S2_Acid S2_Purify Recrystallize (Water/Ethanol) S2_Acid->S2_Purify End Final Product QC S2_Purify->End Start Start Start->S1_Mix

Figure 2: Operational workflow for the synthesis and purification stages.

Critical Control Points & Troubleshooting

  • Regioselectivity (Isomer Control):

    • Risk:[1][2][8][9] Formation of 1-substituted isomer or uncyclized ureido acid.[1]

    • Control: The use of chloroacetic acid with urea derivatives generally favors the 3-substituted hydantoin due to the nucleophilicity of the terminal urea nitrogen during the initial alkylation, followed by cyclization at the more substituted nitrogen.

    • Verification: 1H NMR will show the methylene protons of the hydantoin ring (C5-H2) as a singlet around

      
       3.9–4.1 ppm.
      
  • Oxidation of p-Aminophenol:

    • Risk:[1][2][8][9] p-Aminophenol oxidizes rapidly in air/basic conditions to form quinone imines (dark tars).[1]

    • Control: Ensure Step 1 is acidic (HCl) and performed under an inert atmosphere (Nitrogen) if high purity is critical. Use fresh p-aminophenol (white/beige, not black).[1][2]

  • Safety:

    • Chloroacetic Acid: Highly corrosive and toxic by skin absorption.[1][2] Handle with double gloves and face shield.[1][2]

    • p-Aminophenol: Skin sensitizer and potential mutagen.[1][2]

References

  • Ware, E. (1950).[2] "The Chemistry of the Hydantoins". Chemical Reviews, 46(3), 403–470.[2] [Link]

    • Foundational text establishing the reaction of ureas with chloroacetic acid to yield 3-substituted hydantoins.
  • Hofmann, K. (1953).[2] "Imidazole and Its Derivatives, Part I". The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[2]

    • Detailed mechanistic insights into hydantoin ring closure.
  • Lopez, C. A.[2][4] & Trigo, G. G. (1985).[2] "The Chemistry of Hydantoins". Advances in Heterocyclic Chemistry, 38, 177-228.[1][2] [Link]

    • Review of modern synthetic methods and spectroscopic d
  • U.S. National Institutes of Health (PubChem). "3-(4-Hydroxyphenyl)hydantoin - Compound Summary".[1] [Link]

    • Source for structural verific

Sources

UV-Vis spectrophotometric detection of 3-(4-hydroxyphenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 3-(4-hydroxyphenyl)hydantoin , a structural analog of the major phenytoin metabolite (p-HPPH). Unlike standard UV detection which suffers from interference in complex matrices, this guide utilizes Ionization Difference Spectrophotometry (IDS) .

By exploiting the bathochromic and hyperchromic shifts of the phenolic moiety under alkaline conditions, this method eliminates background absorption from non-ionizable impurities (e.g., unsubstituted hydantoins, plasticizers). This protocol is designed for researchers in drug metabolism, impurity profiling, and toxicological screening.

Scientific Principles & Mechanism

The Phenolic Switch

The core of this detection method is the acid-dissociation of the phenolic hydroxyl group on the N3-phenyl ring.

  • pH < 7.0 (Neutral/Acidic): The molecule exists in its non-ionized form. The UV spectrum exhibits a primary benzenoid band (

    
     nm).
    
  • pH > 10.0 (Alkaline): The phenolic proton dissociates (

    
    ), forming a phenoxide anion. Resonance delocalization of the negative charge extends the conjugation system.
    
  • The Result: A Bathochromic (Red) Shift to

    
     nm and a Hyperchromic Effect  (increased molar absorptivity).
    
Mechanistic Pathway

IonizationPathway Neutral Neutral Form (pH 2.0) Non-ionized Phenol λmax: ~272 nm Reagent + 0.1N NaOH (Deprotonation) Neutral->Reagent Detection Difference Spectrum (ΔA) (A_alkaline - A_acidic) Neutral->Detection Reference Anion Phenoxide Anion (pH 12.0) Extended Conjugation λmax: ~293 nm Reagent->Anion pKa ~ 10.0 Anion->Detection Sample

Figure 1: Ionization pathway of 3-(4-hydroxyphenyl)hydantoin showing the spectral shift exploited for differential detection.

Materials & Equipment

Instrumentation
  • Double-beam UV-Vis Spectrophotometer: (e.g., Shimadzu UV-1900i or Agilent Cary 60) capable of spectral subtraction.

  • Quartz Cuvettes: Matched pair, 10 mm path length (glass cuvettes absorb UV <300 nm and are unsuitable).

  • pH Meter: Calibrated to ±0.01 pH units.

Reagents
  • Analyte Standard: 3-(4-hydroxyphenyl)hydantoin (>98% purity).

  • Solvent A (Acidic): 0.1 N Hydrochloric Acid (HCl).

  • Solvent B (Alkaline): 0.1 N Sodium Hydroxide (NaOH).

  • Stock Solvent: Methanol (HPLC Grade).

Experimental Protocol

Preparation of Standard Solutions

Causality: Methanol is used for the primary stock to ensure complete solubility of the organic hydantoin core before aqueous dilution.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of 3-(4-hydroxyphenyl)hydantoin. Dissolve in 10 mL of Methanol. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution into 9.0 mL of distilled water.

Determination of and Isosbestic Points

Before quantification, the spectral shift must be validated on the specific instrument.

  • Acidic Scan: Pipette 1.0 mL of Working Standard into a 10 mL volumetric flask. Dilute to volume with 0.1 N HCl . Scan from 220 nm to 350 nm against an HCl blank.

  • Alkaline Scan: Pipette 1.0 mL of Working Standard into a 10 mL volumetric flask. Dilute to volume with 0.1 N NaOH . Scan from 220 nm to 350 nm against an NaOH blank.

  • Overlay: Superimpose the spectra.

    • Observation: You should see the peak shift from ~272 nm (Acid) to ~293 nm (Base).

    • Validation: The spectra should cross at a specific wavelength (Isosbestic Point, approx 282 nm). If they do not cross cleanly, the sample may be degrading or precipitating.

The Difference Spectroscopy Method ( )

This is the self-validating step. By subtracting the acid signal from the base signal, non-ionizable background noise is mathematically eliminated.

  • Sample Preparation:

    • Prepare two aliquots of the unknown sample (e.g., extracted residue reconstituted in methanol).

    • Aliquot A: Dilute 1:10 with 0.1 N HCl.

    • Aliquot B: Dilute 1:10 with 0.1 N NaOH.

  • Measurement:

    • Place Aliquot A (Acid) in the Reference beam (or measure as blank).

    • Place Aliquot B (Base) in the Sample beam.

  • Calculation:

    • Record Absorbance at 293 nm (

      
       of the phenoxide).
      
    • 
      .
      
    • Calculate concentration using the Difference Molar Absorptivity (

      
      ).
      

Method Validation & Data Analysis

Linearity & Range

Prepare a calibration curve using the Difference Method (


 at 293 nm).
Concentration (µg/mL)Absorbance (0.1 N HCl)Absorbance (0.1 N NaOH)Difference (

)
0.0 (Blank) 0.0020.0030.001
5.0 0.1200.1850.065
10.0 0.2410.3720.131
20.0 0.4850.7450.260
40.0 0.9681.4800.512

Note: Data is illustrative. Actual absorbance depends on the specific extinction coefficient of the synthesized lot.

Analytical Workflow Diagram

Workflow Start Sample Extraction (Ethyl Acetate) Dry Evaporate to Dryness Start->Dry Recon Reconstitute in MeOH Dry->Recon Split Split Sample Recon->Split Acid Add 0.1 N HCl (Reference Cell) Split->Acid Base Add 0.1 N NaOH (Sample Cell) Split->Base Measure Measure ΔA @ 293 nm Acid->Measure Blanking Base->Measure Reading Result Calculate Conc. (Beer-Lambert Law) Measure->Result

Figure 2: Operational workflow for Difference Spectrophotometry quantification.

Critical Troubleshooting (Self-Validation)

IssueSymptomRoot CauseCorrective Action
No Spectral Shift

remains at 272 nm in NaOH.
Phenolic group blocked or pH < 10.[1]Check pH of NaOH solution.[2] Ensure analyte is 3-(4-hydroxyphenyl) and not an O-alkylated derivative.
Drifting Baseline Absorbance changes over time.Oxidation of phenoxide.Phenoxides are sensitive to oxidation. Read immediately (<5 mins) or add 0.1% sodium sulfite as an antioxidant.
High Background

is negative.
Matrix absorbs more in acid than base.Rare. Indicates interference from acidic chromophores. Use HPLC separation before UV detection.

References

  • Svensmark, O., & Kristensen, P. (1963). Determination of Phenytoin and Phenobarbital in Serum.[3] Journal of Laboratory and Clinical Medicine.

    • Foundational text on UV extraction methods for hydantoins.
  • Agarwal, S. P. (1990). Derivative Spectrophotometry in Pharmaceutical Analysis. Microchemical Journal.

    • Authoritative source on the mathematics of difference and deriv
  • Shimadzu Corporation. (2024). UV-Vis Spectroscopy of Phenolic Compounds: Shifts and pH Dependence. Application News.

    • Technical grounding for the b
  • Glazko, A. J. (1972). Diphenylhydantoin: Metabolism and distribution. Epilepsia.[4][5]

    • Reference for the metabolic context of hydroxyphenyl hydantoins.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions in N-Aryl Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Aryl Hydantoin Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing N-aryl hydantoins—a scaffold of significant interest in pharmaceuticals, exemplified by drugs like Enzalutamide.[1][2] This resource provides in-depth, experience-driven answers to common challenges, focusing on the mechanistic origins of side reactions and practical strategies for their mitigation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of N-aryl hydantoins, particularly via modern palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions.

Q1: My Buchwald-Hartwig N-arylation reaction shows low conversion of the hydantoin starting material. What are the primary causes and how can I fix it?

Low conversion is a frequent issue stemming from several potential sources related to the catalyst, base, or reaction environment.

Possible Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is susceptible to oxidation.

    • Troubleshooting: Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and using an inert (argon or nitrogen) atmosphere.[3] Consider using a fresh bottle of palladium precatalyst or ligand. Pre-formed Pd(0) catalysts or the use of stable Pd(II) precatalysts with phosphine ligands that promote facile reduction in situ are often more robust.[4]

  • Inappropriate Base Selection: The base must be strong enough to deprotonate the hydantoin N-H bond but not so harsh that it causes degradation. The pKa of the N-H proton in hydantoins is influenced by substituents but is generally in the range of a weak acid, requiring a sufficiently strong base for deprotonation.[5]

    • Troubleshooting: For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[6][7] If you observe decomposition, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require higher temperatures.[8][9]

  • Ligand Incompatibility: The ligand is crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.[10]

    • Troubleshooting: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or ylide-functionalized phosphines) are often required, especially for less reactive aryl chlorides.[6][11] If you are using a general-purpose ligand like triphenylphosphine with a challenging substrate, switching to a more specialized Buchwald or Hartwig ligand is recommended.[12]

Q2: I'm observing a significant side product corresponding to the hydrolysis of the hydantoin ring. How can this be prevented?

Hydantoin ring-opening is a common side reaction, especially under basic conditions, leading to the formation of hydantoic acid derivatives.[13][14]

Mechanism of Hydrolysis: Under basic conditions, hydroxide can attack one of the carbonyl groups of the hydantoin ring. This is often followed by a ring-opening elimination to form a salt of the corresponding hydantoic acid. The reaction is typically second-order in hydroxide at lower basicity.[5]

Preventative Measures:

  • Use a Non-Nucleophilic, Sterically Hindered Base: Bases like NaHMDS or LHMDS are less likely to act as nucleophiles compared to hydroxide or smaller alkoxides.[6]

  • Lower the Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If the primary coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly suppress this side reaction.[14]

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can act as a proton source that facilitates hydrolysis or can be a source of hydroxide ions if the base is hygroscopic.[15]

  • Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions.

Q3: My Ullmann coupling reaction is giving me the dehalogenated arene as the major side product instead of the N-aryl hydantoin. What is causing this?

The formation of a dehalogenated (or hydrodehalogenated) arene is a known side reaction in both copper- and palladium-catalyzed couplings.[3][16]

Possible Causes & Solutions:

  • Protic Impurities: Trace amounts of water or other protic species can protonate the organometallic intermediate, leading to the dehalogenated arene.

    • Troubleshooting: Use anhydrous solvents and reagents. Drying agents or a Dean-Stark trap can be used if water is generated in situ. Degassing the solvent is also critical to remove dissolved oxygen, which can promote side reactions.[3][15]

  • β-Hydride Elimination (in Pd-catalyzed reactions): If the amine or amide substrate has a β-hydrogen, an unproductive β-hydride elimination can compete with reductive elimination, leading to the hydrodehalogenated arene and an imine product.[16]

    • Troubleshooting: This is less common with hydantoin itself but can be a factor with related substrates. Using ligands with specific bite angles, like bidentate phosphines (e.g., BINAP, DPEPhos), can sometimes disfavor this pathway.[16]

  • Excess of a Reducing Agent: If any component of the reaction mixture can act as a reducing agent (e.g., certain additives or solvent degradation products), it can contribute to this side reaction.

    • Troubleshooting: Ensure high-purity reagents and solvents. If using a solvent like THF, check for peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between using a Palladium-catalyzed Buchwald-Hartwig reaction versus a Copper-catalyzed Ullmann reaction for N-arylation of hydantoins?

Both are powerful methods, but they have distinct advantages and disadvantages.

FeatureBuchwald-Hartwig (Palladium)Ullmann Coupling (Copper)
Catalyst Cost High (Palladium is a precious metal)[4]Low (Copper is inexpensive)[8]
Reaction Conditions Generally milder temperatures (RT to 120 °C)[6]Often requires higher temperatures (>100 °C), though modern ligands have lowered this.[15]
Substrate Scope Very broad; highly effective for aryl chlorides, bromides, and iodides. Tolerates a wide range of functional groups.[16]Traditionally limited to activated aryl iodides and bromides. Aryl chlorides are very challenging.[8][15]
Ligands Often requires complex, bulky, and expensive phosphine ligands.[11][12]Can sometimes be run "ligand-less," but often benefits from simple, inexpensive ligands like N,N-dimethylglycine or 1,10-phenanthroline.[3][8]
Sensitivity Highly sensitive to air and moisture.[4]More tolerant of air and moisture, though anhydrous conditions are still recommended for best results.[3]

Expert Insight: For discovery chemistry and broad substrate compatibility, the Buchwald-Hartwig amination is often the first choice due to its reliability and scope.[16] For large-scale industrial synthesis where cost is a major driver, significant effort is often invested in optimizing an Ullmann-type coupling.[1][17]

Q2: How do I select the optimal ligand for a Buchwald-Hartwig N-arylation of a hydantoin?

Ligand choice is arguably the most critical variable for success.[18] The ligand's role is to stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final C-N bond-forming reductive elimination.[10]

  • For Aryl Chlorides: These substrates are notoriously difficult to activate. You need a very electron-rich and sterically bulky ligand to promote the oxidative addition step.

    • Recommended: Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or Hartwig's dialkylbiaryl phosphine ligands are the gold standard.[11] Ylide-functionalized phosphines (YPhos) have also shown exceptional activity under mild conditions.[6][19]

  • For Aryl Bromides/Iodides: These are more reactive, and a wider range of ligands may be effective. However, bulky ligands can still be beneficial for promoting fast reductive elimination and preventing side reactions.[20]

  • To Prevent Di-arylation: In some cases, especially with unsubstituted hydantoins, arylation can occur at both N1 and N3. Using very bulky ligands can sterically hinder the second arylation, improving selectivity for the mono-arylated product.[6]

Q3: What is the best analytical method to monitor my reaction and identify impurities?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful tool.

  • HPLC: Provides quantitative information on the consumption of starting materials and the formation of the product and byproducts. A good gradient method can separate structurally similar impurities.[2][21]

  • MS: Provides the molecular weight of each peak, which is invaluable for identifying potential side products like hydrolyzed hydantoin, dehalogenated starting material, or products from reactions with residual solvents.[2]

For quick, qualitative checks at the bench, Thin Layer Chromatography (TLC) is sufficient to see the disappearance of the limiting reagent.

Visualizing Reaction Mechanisms and Troubleshooting

Diagram 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Hydantoin-H RedElim Reductive Elimination Complex AmineCoord->RedElim - Base-H-X RedElim->Pd(0)L - Ar-Hydantoin Product N-Aryl Hydantoin RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd HydantoinH Hydantoin HydantoinH->AmineCoord Base Base Base->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagents - Fresh Catalyst? - Anhydrous Base? - Pure Solvents? start->check_reagents check_conditions Review Conditions - Temperature too low? - Inert atmosphere maintained? check_reagents->check_conditions Reagents OK outcome_reagents Action: Replace reagents, ensure anhydrous conditions. check_reagents->outcome_reagents Reagents Suspect check_ligand Evaluate Ligand - Sufficiently bulky/electron-rich for substrate? check_conditions->check_ligand Conditions OK outcome_conditions Action: Increase temperature incrementally, improve degassing. check_conditions->outcome_conditions Conditions Suspect outcome_ligand Action: Switch to more robust ligand (e.g., XPhos for Ar-Cl). check_ligand->outcome_ligand Ligand Suboptimal end Re-run Experiment check_ligand->end All Factors Optimized

Caption: A logical workflow for troubleshooting low-yield reactions.

Reference Experimental Protocol

Optimized Protocol for Palladium-Catalyzed N-Arylation of Hydantoin with an Aryl Chloride

This protocol is a general guideline for a small-scale (1.0 mmol) reaction using a robust catalyst system.

1. Reagents and Materials:

  • Hydantoin (1.0 mmol, 1.0 equiv)

  • Aryl Chloride (1.1 mmol, 1.1 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line

2. Reaction Setup (under inert atmosphere):

  • To the oven-dried reaction vial, add the hydantoin, aryl chloride, and XPhos Pd G3 precatalyst.

  • Add the magnetic stir bar.

  • Seal the vial with a septum cap.

  • If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.

  • Add the anhydrous toluene via syringe.

  • Begin stirring to create a suspension.

  • Add the NaHMDS. Note: NaHMDS is often supplied as a solution in THF; account for this volume. It can also be added as a solid in a glovebox.

3. Reaction Execution and Monitoring:

  • Place the sealed vial in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by taking small aliquots (via syringe) at regular intervals (e.g., every 2 hours) and analyzing by LC-MS or TLC. For TLC, a typical eluent system is ethyl acetate/hexanes.

4. Work-up and Purification:

  • Once the reaction is complete (typically when the limiting reagent is consumed), remove the vial from the heat and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-aryl hydantoin.

References

  • Papp, F., Prendes, D. W., et al. (2023). Palladium-Catalyzed Arylation of Hydantoins with Aryl Chlorides Enabled by Ylide-Functionalized Phosphines (YPhos). ACS Catalysis, 13, 6846–6850. Available at: [Link]

  • Veeprho Pharmaceuticals. (n.d.). Enzalutamide Impurities and Related Compound. Available at: [Link]

  • Pojarlieff, I. G. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2, 2(9). Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Diagram]. Available at: [Link]

  • Nandakumar, A., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(15), 4653. Available at: [Link]

  • Li, P., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 27(9), 1535-1539. Available at: [Link]

  • Deng, W., et al. (2010). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 15(3), 1363-1372. Available at: [Link]

  • Zou, Q., et al. (2016). Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 131, 296-304. Available at: [Link]

  • Boyd, M. J., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis, 10(15), 8803–8813. Available at: [Link]

  • Wang, H., et al. (2019). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 4(25), 21393–21400. Available at: [Link]

  • ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Available at: [Link]

  • Wang, Y., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 58. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Model system for optimization. Palladium catalyzed N-arylation and.... [Diagram]. Available at: [Link]

  • Chen, C-H., et al. (2020). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 25(23), 5767. Available at: [Link]

  • MDPI. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Clayden, J., et al. (2015). Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Organic Letters, 17(16), 3838–3841. Available at: [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines. [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Arylation of Hydantoins with Aryl Chlorides Enabled by Ylide-Functionalized Phosphines (YPhos). Request PDF. Available at: [Link]

  • Reddit. (2021). Troubleshooting Ullmann Couplint. r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]

  • Clayden, J., et al. (2015). Palladium Catalyzed C-Arylation of Amino Acid Derived Hydantoins. Organic Letters, 17(16), 3838–3841. Available at: [Link]

  • Reddit. (2014). What do ligands actually do in a metal catalyzed coupling reaction?. r/chemistry. Available at: [Link]

  • Wang, Y., et al. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry, 4, 58. Available at: [Link]

  • MDPI. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Reddit. (2020). Help with Ullmann Coupling. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Semantic Scholar. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available at: [Link]

  • MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Available at: [Link]

  • Vyhivskyi, O., et al. (2020). Ullmann-type C-Se Cross-Coupling in the Hydantoin Family: Synthesis, Mechanistic Studies, and Tests of Biological Activity. The Journal of Organic Chemistry, 85(5), 3160–3173. Available at: [Link]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • Li, J., et al. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. International Journal of Molecular Sciences, 14(6), 12484–12494. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in Hydantoin Chemistry. Available at: [Link]

  • Shtrygol, S. Y., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(6), 134–151. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of Phenolic Hydantoins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing for Phenolic Hydantoins (e.g., 5-(4-hydroxyphenyl)-5-phenylhydantoin) Document ID: TS-HPLC-PH-001 Status: Active

Executive Summary & Diagnostic Matrix

The Problem: Phenolic hydantoins (such as the primary phenytoin metabolite p-HPPH) possess a chemical duality—a weakly acidic hydantoin ring (pKa ~8.3) and a phenolic hydroxyl group (pKa ~10). This structure makes them highly susceptible to secondary interactions with residual silanols on silica-based columns, resulting in severe peak tailing (


).

Quick Diagnostic Matrix: Use this table to identify the likely root cause based on your specific chromatogram symptoms.

SymptomProbable CauseVerification StepCorrective Action
Tailing (

)
Silanol Interaction Check if Mobile Phase pH > 4.0.Lower pH to 2.5–3.0 using Phosphate Buffer.
Split Peak / Fronting Solvent Mismatch Check sample diluent strength vs. mobile phase.Dissolve sample in initial mobile phase.
Broad Tailing Metal Chelation Check for phenolic group interaction with frit/column metals.Add 0.1% EDTA or use PEEK flow path.
Shifting

+ Tailing
Partial Ionization Is pH within ±1 unit of pKa (7.3–9.3)?Move pH away from pKa (Target pH 2.8).

Technical Deep Dive: The "Why" and "How" (Q&A)

Q1: Why do phenolic hydantoins tail so aggressively on C18 columns?

A: The tailing is primarily caused by a "dual-mode" retention mechanism. While you want the separation to be driven by hydrophobic interaction (partitioning), the analyte is simultaneously engaging in ion-exchange or hydrogen bonding with the stationary phase support.

  • The Silanol Effect: Silica supports have residual silanol groups (

    
    ). Above pH 3.5, these silanols ionize to 
    
    
    
    . The hydantoin ring (imide nitrogen) and the phenolic group can interact with these negative sites via hydrogen bonding or weak electrostatic attraction.
  • The pKa Trap: p-HPPH has a pKa of ~8.37 [1]. If you run your method at neutral pH (pH 7.0), you are close enough to the pKa that a small fraction of the analyte ionizes. Mixed species (neutral vs. ionized) elute at different rates, causing band broadening and tailing.

Q2: What is the "Golden Standard" Mobile Phase for these compounds?

A: To eliminate tailing, you must suppress the ionization of the silanols on the column and keep the hydantoin in its neutral form.

Recommended Protocol: Acidic Phosphate Buffer (pH 2.8)

  • Why: At pH 2.8, silanols are protonated (neutral

    
    ), eliminating cation-exchange sites. The hydantoin is also fully protonated (neutral), maximizing hydrophobic retention on the C18 chain.
    
  • Recipe (1 Liter):

    • Dissolve 6.8g

      
       (Potassium Dihydrogen Phosphate) in 950 mL HPLC-grade water.
      
    • Adjust pH to 2.8 ± 0.1 using 85% Phosphoric Acid (

      
      ). Crucial: Do not use HCl or organic acids, as phosphate provides better buffering capacity at this pH.
      
    • Filter through a 0.22 µm membrane.[1]

    • Mobile Phase A: Buffer (pH 2.8).

    • Mobile Phase B: Methanol or Acetonitrile.[2]

    • Isocratic Start: 60% Buffer / 40% Methanol [2].

Q3: Does the specific C18 column type matter?

A: Yes. Standard silica columns (Type A) will fail. You require a Type B (High Purity) Base-Deactivated Column .

  • Mechanism: "End-capping" is a chemical process where small silyl groups (like trimethylsilane) are bonded to the silica surface to cover residual silanols that the large C18 chains missed.

  • Selection Criteria: Look for columns labeled "End-capped," "Base-Deactivated," or "Polar Embedded."

    • Polar Embedded: These have a hydrophilic group near the silica surface that creates a "water shield," preventing the phenolic hydantoin from reaching the active silanols [3].

Q4: My peak is tailing and fronting (distorted). Is this column failure?

A: Likely not. This is often a Strong Solvent Effect . If you dissolve p-HPPH in 100% Methanol (to ensure solubility) and inject it into a mobile phase that is 60% Water, the plug of methanol travels down the column faster than the mobile phase can dilute it. The analyte "surfs" on this methanol wave, causing peak distortion.

  • Fix: Dissolve the sample in the mobile phase itself (e.g., 60:40 Buffer:MeOH). If solubility is an issue, use the lowest amount of organic solvent possible (e.g., 20% MeOH).

Visualizing the Troubleshooting Logic

Diagram 1: The Tailing Decision Tree

This flowchart guides you through the logical deduction process to isolate the tailing source.

TailingTroubleshoot Start Start: Peak Tailing (Tf > 1.5) Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Adjust_pH Action: Adjust pH to 2.8 (Use Phosphate Buffer) Check_pH->Adjust_pH No Check_Solvent Check Sample Diluent Is Diluent > 50% Stronger than MP? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Match_Diluent Action: Match Diluent to Mobile Phase Check_Solvent->Match_Diluent Yes Check_Column Check Column Type Is it End-Capped / Type B? Check_Solvent->Check_Column No Match_Diluent->Check_Column Replace_Column Action: Switch to Base-Deactivated C18 Check_Column->Replace_Column No Check_System Check System Extra-Column Volume? Check_Column->Check_System Yes Replace_Column->Check_System Optimize_System Action: Shorten Tubing Check Fittings Check_System->Optimize_System Yes Success Success: Symmetric Peak Check_System->Success No Optimize_System->Success

Caption: Logical workflow for isolating the root cause of peak tailing in phenolic hydantoin analysis.

Diagram 2: The Mechanism of Silanol Interaction

Understanding the microscopic interaction helps justify the need for acidic pH.

InteractionMechanism Silica Silica Surface (Stationary Phase) Silanol_Ionized Ionized Silanol (Si-O⁻) (pH > 4) Silica->Silanol_Ionized High pH Silanol_Neutral Neutral Silanol (Si-OH) (pH < 3) Silica->Silanol_Neutral Low pH Analyte Phenolic Hydantoin (Basic Nitrogen / Phenol) Silanol_Ionized->Analyte Electrostatic Attraction (Cation Exchange) Silanol_Neutral->Analyte No Interaction (Repulsion/Neutrality) Tailing RESULT: Tailing (Secondary Interaction) Analyte->Tailing Strong Retention Lag Sharp RESULT: Sharp Peak (Hydrophobic Only) Analyte->Sharp Clean Elution

Caption: Mechanistic view of how pH controls silanol activity and subsequent peak shape.

References

  • Touro Scholar. (2018). A Novel HPLC Method for Determination of Phenytoin in Human Plasma. Retrieved from [Link]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech. (2025).[2][3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(4-hydroxyphenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-HYD-304 Subject: Removal of unreacted p-aminophenol (PAP) from 3-(4-hydroxyphenyl)hydantoin Status: Open Priority: High (Impurity Toxicity/Stability Risk)[1]

Executive Summary & Root Cause Analysis

The Problem: You are observing persistent contamination of p-aminophenol (PAP) in your synthesized 3-(4-hydroxyphenyl)hydantoin. This is a critical issue because PAP is nephrotoxic, teratogenic, and highly prone to oxidative polymerization, which turns your white product pink, brown, or violet over time.[2]

The Chemical Logic (Root Cause): The separation difficulty arises because both molecules share a phenolic hydroxyl group (pKa ~10).[1][3] However, they differ fundamentally in their basicity:

  • p-Aminophenol (PAP): Amphoteric.[3] Contains a basic primary amine (Anilinium pKa ~5.48).[3]

  • 3-(4-hydroxyphenyl)hydantoin: Weakly acidic/Neutral. The N3-position is substituted, removing the typical acidic imide proton. The molecule behaves primarily as a phenol and a neutral urea derivative.[3] It lacks a basic center capable of protonation at mild pH.[3]

The Solution Strategy: We utilize Chemoselective Protonation .[1][3] By lowering the pH below 4.0, we force PAP into its water-soluble cationic form (anilinium salt), while the hydantoin remains neutral and organic-soluble.

Standard Operating Procedure (SOP): Acid-Base Chemoselective Extraction

Objective: Remove PAP to <0.1% via liquid-liquid extraction.

Reagents Required:
  • Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher solubility)

  • 1M Hydrochloric Acid (HCl)

  • Sodium Metabisulfite (

    
    ) - Critical Antioxidant
    
  • Saturated Brine (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    
Protocol Steps:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the hydantoin is insoluble in pure EtOAc, add 5-10% Methanol, but keep it minimal to prevent PAP from partitioning into the organic layer.[2]

  • The "Scavenger" Wash (Critical Step): Prepare a wash solution of 1M HCl containing 1% (w/v) Sodium Metabisulfite .[1][3]

    • Why Metabisulfite? PAP oxidizes rapidly in solution to form quinone imines (colored impurities).[3] Metabisulfite acts as a reducing agent, keeping PAP in its reduced, soluble form, preventing "tar" formation at the interface.[2]

  • Extraction: Wash the organic layer with the HCl/Metabisulfite solution (3 x volumes).[3]

    • Mechanism:[2][3][4][5][6][7] At pH < 1, PAP is protonated (

      
      ) and migrates to the aqueous phase. The hydantoin remains neutral (
      
      
      
      ) and stays in the organic phase.
  • Polishing:

    • Wash the organic layer once with Brine to remove trapped acid/water.[3]

    • Dry over Anhydrous Sodium Sulfate for 15 minutes.

    • Filter and evaporate solvent under reduced pressure.[2][3]

  • Recrystallization (If needed): If trace PAP remains, recrystallize from Ethanol/Water (9:1) .[2][3] PAP is highly soluble in water; the hydantoin is less so.[3]

Decision Logic & Workflow Visualization

The following diagram illustrates the chemical logic driving the separation process.

PurificationLogic Start Crude Mixture (Hydantoin + PAP Impurity) Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash with 1M HCl + Na2S2O5 Solvent->AcidWash Add Acidic Buffer PhaseSep Phase Separation AcidWash->PhaseSep AqLayer Aqueous Layer (pH < 2) PAP converted to R-NH3+ Cl- (Water Soluble) PhaseSep->AqLayer Protonated Impurity OrgLayer Organic Layer Hydantoin remains Neutral (EtOAc Soluble) PhaseSep->OrgLayer Neutral Product Waste Discard Aqueous Waste (Contains PAP) AqLayer->Waste Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure 3-(4-hydroxyphenyl)hydantoin Dry->Final

Caption: Workflow for chemoselective removal of p-aminophenol via acid-base extraction.

Quantitative Data: Physicochemical Properties

Understanding the pKa differences is essential for troubleshooting.

Propertyp-Aminophenol (Impurity)3-(4-hydroxyphenyl)hydantoin (Target)Impact on Separation
Functional Groups Phenol (-OH), Amine (-NH2)Phenol (-OH), Urea/Imide (-NH-CO-)Amine is the "handle" for removal.[1]
pKa (Basic) 5.48 (Anilinium

Amine)
N/A (No basic center)Key Differentiator: At pH 2, PAP is ionic; Hydantoin is neutral.[2][3]
pKa (Acidic) 10.30 (Phenol)~10.0 (Phenol), >12 (N1-H)Both deprotonate at pH > 10 (avoid basic extraction).[2]
Water Solubility 1.5 g/100mL (Neutral)Very High (Acidic pH) Low (Neutral)High (Basic pH)Acid wash maximizes solubility difference.[1][3]
Oxidation Risk High (Forms Quinones)LowRequires antioxidants (Metabisulfite) during workup.[3]

Troubleshooting & FAQs

Q1: My product turned pink/brown during drying. What happened? A: This indicates trace PAP oxidation.[2][3] Even <0.5% PAP can discolor the bulk solid upon exposure to air.[3]

  • Fix: Re-dissolve in EtOAc and repeat the HCl wash, ensuring you add Sodium Metabisulfite to the acid. Perform the final drying step under nitrogen or vacuum immediately.[3]

Q2: The hydantoin precipitated during the acid wash. A: Your hydantoin might be sparingly soluble in pure EtOAc.[3]

  • Fix: Use a more polar organic solvent mixture, such as EtOAc:THF (3:1) or 2-Methyltetrahydrofuran (2-MeTHF) .[2] Ensure the organic layer remains distinct from the aqueous acid.[3]

Q3: Can I use a resin scavenger instead of liquid extraction? A: Yes. If you want to avoid aqueous workups:

  • Use a Sulfonic Acid functionalized silica (e.g., SCX-2) .[2][3]

  • Protocol: Dissolve crude in THF/MeOH.[2][3] Pass through the SCX cartridge.[3] The basic PAP will bind to the sulfonic acid; the neutral hydantoin will elute.

Q4: Why not wash with NaOH to pull out the phenol? A: Because both your impurity (PAP) and your product (Hydantoin) have phenolic protons (pKa ~10).[1][3] Washing with NaOH would extract both into the water layer, resulting in yield loss and failed separation.[2][3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7814, 4-Aminophenol.[2][3] Retrieved from [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO & Water).[2][3] University of Wisconsin-Madison.[3] Retrieved from [Link]

  • Google Patents. Process for the purification of p-aminophenol (US4440954A).[3] Retrieved from

  • Organic Chemistry Portal. Synthesis of Hydantoins. Retrieved from [Link]

Sources

Technical Support Center: Extraction Optimization for 3-(4-hydroxyphenyl)hydantoin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource. It prioritizes the chemical logic required to isolate 3-(4-hydroxyphenyl)hydantoin , a molecule whose extraction behavior is governed by the interplay between its hydantoin core and the phenolic substituent.

Topic: pH Optimization for Liquid-Liquid Extraction Ticket ID: CHEM-SUP-2026-HYD Status: Active Guide Applicable For: Process Chemists, medicinal Chemists, Purification Engineers[1]

Executive Summary: The pH-Solubility Nexus

Successful extraction of 3-(4-hydroxyphenyl)hydantoin (3-HPH) relies on manipulating its ionization state. This molecule presents a specific challenge: it contains a phenolic hydroxyl group and a hydantoin ring .

To extract 3-HPH from an aqueous reaction mixture into an organic solvent (e.g., Ethyl Acetate), the molecule must be in its neutral (non-ionic) form .[1]

The Critical pKa Thresholds
  • Phenolic -OH: pKa

    
     9.9 – 10.0[1]
    
  • Hydantoin N-1: pKa > 12 (In 3-substituted hydantoins, the acidic N-3 proton is replaced, leaving the much less acidic N-1 proton).[1]

The Rule of Thumb: To ensure >99% of the molecule is neutral and extractable, the aqueous pH must be at least 2 pH units below the lowest pKa .

  • Target pH: 2.0 – 4.0

  • Danger Zone: pH > 8.0 (Phenol deprotonates

    
     Water soluble anion).
    

Diagnostic Flowchart

Use this decision tree to diagnose your current extraction failure.

ExtractionLogic Start Start: Extraction Issue IssueType What is the primary failure? Start->IssueType LowYield Low Yield / Stays in Aqueous Phase IssueType->LowYield Impurity High Yield / Low Purity IssueType->Impurity Emulsion Emulsion / Phase Separation Issues IssueType->Emulsion CheckPH Check Aqueous pH LowYield->CheckPH CheckImpurity Identify Impurity Type Impurity->CheckImpurity Soln_Brine Action: Add Brine (NaCl) & Filter Solids Emulsion->Soln_Brine PH_High pH > 8 CheckPH->PH_High Yes Soln_Wash Action: Wash Organic with Dilute Acid CheckImpurity->Soln_Wash Amine Impurities (e.g., p-aminophenol) Soln_Acidify Action: Acidify to pH 2-3 (Protonate Phenol) PH_High->Soln_Acidify PH_Low pH < 4

Figure 1: Diagnostic logic for hydantoin extraction troubleshooting.

Troubleshooting Guides (Q&A)

Scenario A: "I extracted with Ethyl Acetate, but the product is still in the water."

Root Cause: The pH is likely too high. At pH 9 or higher, the phenolic hydroxyl group deprotonates to form a phenolate anion (


).[1] Charged species are highly water-soluble and insoluble in organic solvents.

Corrective Action:

  • Measure the pH of the aqueous layer.

  • Adjust pH to 2.0 – 3.0 using 1M HCl or

    
    .[1]
    
  • Re-extract.[1] The solution may turn cloudy as the neutral phenol precipitates or oils out before dissolving into the organic layer.

Scenario B: "My product is contaminated with starting material (p-aminophenol)."

Root Cause: Inappropriate pH window for separation.[1] 3-HPH is often synthesized from p-aminophenol. p-Aminophenol is amphoteric (contains basic amine and acidic phenol).

  • At pH 7: Both product and impurity are largely neutral and will co-extract.

  • At pH 10: Both are anionic (phenolate) and stay in water.

Corrective Action (The "Acid Wash" Technique): Perform the extraction at pH 2.0 .

  • Chemistry: At pH 2, the amine group of the impurity becomes protonated (

    
    ), rendering it water-soluble.[1] The hydantoin product remains neutral (phenol is protonated).
    
  • Result: The impurity stays in the aqueous layer; the product moves to the organic layer.

Scenario C: "I see a rag layer (emulsion) that won't separate."

Root Cause: Precipitation of oligomers or density matching. Hydantoin synthesis can produce urea-based oligomers that stabilize emulsions.[1] Additionally, if the aqueous phase is too dense, separation slows.[1]

Corrective Action:

  • Filtration: Pass the biphasic mixture through a Celite pad to remove suspended solids stabilizing the emulsion.

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, driving the organic product out (Salting-out effect) and increasing the density difference between phases.[2]

Optimized Protocol: The "pH 3" Standard

This protocol assumes a reaction mixture containing 3-(4-hydroxyphenyl)hydantoin, unreacted p-aminophenol, and inorganic salts.[1]

Reagents Required:

  • Ethyl Acetate (EtOAc)[2]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Initial Assessment:

    • Take the crude aqueous reaction mixture.

    • Crucial Step: Cool to 10–15°C. Phenolic oxidations are temperature sensitive.[1]

  • Acidification (The Control Point):

    • Slowly add 1M HCl with stirring.

    • Target: Monitor pH until it stabilizes between 2.0 and 3.0 .

    • Observation: You may see a precipitate form.[1] This is the neutral hydantoin. Do not filter yet; it will dissolve in the organic solvent.

  • Extraction:

    • Add Ethyl Acetate (1:1 volume ratio with aqueous phase).

    • Agitate vigorously for 5 minutes.

    • Allow phases to separate.

    • Check: The product should be in the top (organic) layer. The amine impurities (as ammonium salts) remain in the bottom (aqueous) layer.

  • Verification Wash:

    • Separate the organic layer.[3][4]

    • Wash the organic layer once with a small volume of dilute HCl (pH 2) to remove any entrained amine impurities.

    • Wash once with Brine to remove excess water.[1]

  • Isolation:

    • Dry the organic layer over Anhydrous

      
      .
      
    • Filter and evaporate solvent under reduced pressure (

      
      ).
      
Quantitative Data: Solubility vs. pH
pH ConditionSpecies FormSolubility (Water)Solubility (EtOAc)Outcome
pH < 2 Neutral Phenol / Protonated Amine ImpurityLow (Product) / High (Impurity)High Optimal Extraction
pH 7 Neutral Phenol / Neutral AmineLowHighImpure (Co-extraction)
pH > 10 Phenolate AnionHigh LowNo Extraction (Yield Loss)

References

  • Bordwell, F. G. "pKa Values."[1] Bordwell pKa Table (Acidity in DMSO and Water).[5] Retrieved from [Link] (General reference for Hydantoin/Phenol acidity).

  • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.[1] (Foundational text on hydantoin ring stability and N-substitution effects).

  • PubChem Database. "5-(4-Hydroxyphenyl)-5-phenylhydantoin (Analogous Acidity Data)." National Library of Medicine. Retrieved from [Link] (Used for pKa extrapolation of hydroxyphenyl-substituted hydantoins).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Technical Support Center: Alternative Catalysts for Hydantoin Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalytic methods for hydantoin ring closure. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of your experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide

Navigating the challenges of chemical synthesis is an inherent part of research. This section is structured to help you diagnose and resolve common issues encountered during hydantoin ring closure when moving beyond traditional methods.

Troubleshooting Flowchart: Diagnosing Issues in Hydantoin Synthesis

The following flowchart provides a systematic approach to identifying the root cause of common experimental problems.

G start Start: Unsatisfactory Reaction Outcome low_yield Low Yield or Incomplete Conversion start->low_yield poor_enantio Poor Enantioselectivity or Racemization start->poor_enantio side_reactions Side Reactions or Impurity Formation start->side_reactions regio_issue Poor Regioselectivity (N1 vs. N3) start->regio_issue catalyst_inactive Is the catalyst active? Consider catalyst loading, purity, and handling. low_yield->catalyst_inactive Check conditions_suboptimal Are reaction conditions optimal? (Temperature, solvent, concentration) low_yield->conditions_suboptimal Check precursor_issue Is precursor stability or availability an issue? low_yield->precursor_issue Check racemization Is racemization occurring? (e.g., with CDI as carbonylating agent) poor_enantio->racemization catalyst_ineffective Is the chiral catalyst ineffective? poor_enantio->catalyst_ineffective bucherer_bergs_side Using Bucherer-Bergs? Side products like ureido acids can form. side_reactions->bucherer_bergs_side alkylation_side N-Alkylation? Formation of both N1 and N3 isomers. side_reactions->alkylation_side n3_favored Goal: N1-Alkylation but N3 is the major product. regio_issue->n3_favored n1_favored Goal: N3-Alkylation but N1 is forming. regio_issue->n1_favored catalyst_solution Solution: - Increase catalyst loading. - Use a more robust catalyst (e.g., Pd-based for certain couplings). - Ensure anhydrous/anaerobic conditions if needed. catalyst_inactive->catalyst_solution conditions_solution Solution: - Optimize temperature (moderate heating may be needed). - Screen solvents (e.g., DMF, THF, ACN). - Adjust concentration to favor cyclization. conditions_suboptimal->conditions_solution precursor_solution Solution: - Consider alternative routes bypassing unstable precursors. - Ugi/cyclization offers a one-pot alternative. [25] precursor_issue->precursor_solution racemization_solution Solution: - Replace CDI with triphosgene for cyclization of α-amino amides to prevent epimerization. [25, 32] - Consider enzymatic methods for high stereoselectivity. [1, 7] racemization->racemization_solution catalyst_solution_enantio Solution: - Screen different chiral catalysts (e.g., chiral phosphoric acids, diarylketones). [2, 5] - Optimize catalyst loading and reaction temperature. - Consider photochemical deracemization for existing racemic mixtures. [4, 6] catalyst_ineffective->catalyst_solution_enantio bucherer_bergs_solution Solution: - Adjust pH and temperature to favor hydantoin formation. [14] - Consider alternative one-pot syntheses like the Ugi/cyclization to avoid isolating intermediates. [18] bucherer_bergs_side->bucherer_bergs_solution alkylation_solution Solution: - See Regioselectivity section. - Careful choice of base and solvent is critical. [17] alkylation_side->alkylation_solution n1_solution Solution for N1-Alkylation: - Use strong, bulky potassium bases (tBuOK, KHMDS) in THF at low temperatures. [11, 17] - This favors kinetic deprotonation at the less hindered N1 position. n3_favored->n1_solution n3_solution Solution for N3-Alkylation: - Use weaker bases (K₂CO₃) in polar aprotic solvents (DMF). [17] - Copper-catalyzed N-arylation with boronic acids or diaryliodonium salts also shows high selectivity for N3. [10, 28] n1_favored->n3_solution

Caption: Troubleshooting flowchart for hydantoin synthesis.

Frequently Asked Questions (FAQs)

Q1: I am struggling with low yields in my hydantoin synthesis using a traditional method like Bucherer-Bergs. What are some alternative catalytic approaches that might improve my yield?

A: Low yields in the Bucherer-Bergs reaction can be due to the harsh conditions or the formation of side products such as ureido acids.[1] Several modern catalytic methods can offer milder conditions and higher efficiency. For instance, a palladium-catalyzed reaction of aldehydes with various ureas and carbon monoxide can afford mono-, di-, and trisubstituted hydantoins in good yields.[1] Another powerful alternative is the two-step Ugi/cyclization sequence, which is a microwave-assisted, one-pot strategy that can be broadly applied to synthesize diverse hydantoins.[2] If you are starting from α-amino methyl ester hydrochlorides, a simple reaction with carbamates followed by base-mediated cyclization avoids hazardous reagents like isocyanates and often provides good yields.[2]

Q2: My primary goal is to synthesize an enantiomerically pure hydantoin, but I am observing significant racemization. What are my best options?

A: Racemization is a common problem, especially when using reagents like 1,1'-carbonyldiimidazole (CDI) for the cyclization of α-amino amides.[2] To avoid this, you can substitute CDI with triphosgene, which has been shown to preserve the stereochemical integrity of the starting material.[2][3]

For de novo asymmetric synthesis, several catalytic systems are highly effective:

  • Organocatalysis: Chiral phosphoric acids can catalyze the condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high enantioselectivity (up to 98:2 e.r.).[4][5]

  • Enzymatic Methods: A cascade of enzymes, including hydantoinase, N-carbamoylase, and hydantoin racemase, can be used for the dynamic kinetic resolution of racemic hydantoins to produce optically pure amino acids, which can then be cyclized.[6][7] This approach can achieve 100% conversion to a single enantiomer.[6]

  • Photochemical Deracemization: If you already have a racemic mixture of a 5-substituted hydantoin, a chiral diarylketone can be used as a photocatalyst to deracemize the mixture, yielding high enantiomeric excess (80-99% ee).[8][9][10] This method works through a selective hydrogen atom transfer (HAT) mechanism.[9]

Q3: I need to perform a selective N-alkylation or N-arylation on the hydantoin ring. How can I control the regioselectivity between the N1 and N3 positions?

A: The N3 proton is generally more acidic, so alkylation often occurs preferentially at this position under thermodynamic control.[11][12] However, regioselectivity can be effectively controlled by carefully choosing the base and reaction conditions.

  • For N3-selectivity:

    • Alkylation: Weaker bases like potassium carbonate in a polar aprotic solvent such as DMF typically favor N3-alkylation.[13]

    • Arylation: Copper-catalyzed N-arylation is highly selective for the N3 position. Using copper(II) acetate with aryl boronic acids[14] or a catalytic amount of a simple copper salt with diaryliodonium salts[15] are effective methods.

  • For N1-selectivity:

    • Alkylation: To achieve kinetic control and favor the less sterically hindered N1 position, strong, bulky bases are required. Using potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in THF, often at low temperatures, has been shown to give N1-monomethylated products in good yield.[11][13][16]

    • Arylation: A copper(I) iodide catalyst with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand can promote arylation at the N1 position.[17][18]

Q4: What are the main advantages of using organocatalysis for hydantoin synthesis?

A: Organocatalysis offers several key advantages. Firstly, it avoids the use of potentially toxic and expensive transition metals, contributing to greener and more sustainable chemistry. Secondly, a wide variety of chiral organocatalysts are available, allowing for the development of highly enantioselective transformations.[4][5] For example, chiral phosphoric acids have been successfully used for the asymmetric synthesis of hydantoins from achiral precursors in a single step with high yields and enantioselectivities.[4][19] This approach often proceeds under mild reaction conditions, enhancing functional group tolerance.

Comparison of Alternative Catalytic Systems

The choice of catalyst is critical and depends on the specific synthetic goal, such as yield, stereoselectivity, or substrate scope. The table below summarizes key features of different alternative catalytic systems for hydantoin synthesis.

Catalytic SystemCatalyst ExampleTypical SubstratesKey AdvantagesPotential IssuesYieldEnantioselectivity (ee/e.r.)Reference(s)
Metal Catalysis Pd(II) trifluoroacetateN,N-disubstituted hydantoins, aryl iodidesGood for C-arylation of pre-formed hydantoins.Requires pre-formed hydantoin; catalyst cost.GoodN/A[2]
Cu(II) acetateImides, aryl boronic acidsHigh regioselectivity for N3-arylation.[14]Stoichiometric copper may be needed in some cases.Moderate to GoodN/A[2][14]
Pd(OAc)₂ / Chiral LigandUnsaturated amidesAccess to chiral quaternary hydantoins via aza-Heck cyclization.[20]Ligand screening may be required.GoodUp to 67% ee[20]
Organocatalysis Chiral Phosphoric AcidGlyoxals, ureasSingle-step asymmetric synthesis from achiral precursors; metal-free.[4][5]Substrate scope may be limited.Up to 99%Up to 98:2 e.r.[4][5][19]
Chiral DiarylketoneRacemic 5-substituted hydantoinsPhotochemical deracemization of existing racemic mixtures.[9]Requires specific N-substituents (e.g., N-phenyl); specialized equipment.[10][19]69% - quant.80-99% ee[9][10][21]
Enzymatic Hydantoinase, N-carbamoylase, RacemaseRacemic hydantoin derivativesDynamic kinetic resolution allows for theoretical 100% conversion and optical purity.[6][7]Requires specific enzyme for the substrate; optimization of conditions.Up to 100%>99% ee[6][7]

Experimental Protocols

Here we provide detailed, step-by-step methodologies for two distinct and powerful alternative catalytic approaches to hydantoin synthesis.

Protocol 1: Enantioselective Synthesis of 5-Arylhydantoins using a Chiral Phosphoric Acid Catalyst

This protocol is based on the work of Foley and coworkers for the asymmetric condensation of glyoxals and ureas.[4][5][19]

Mechanism Overview: The chiral phosphoric acid is believed to activate the glyoxal and urea, facilitating their condensation. The enantiodetermining step is likely the face-selective protonation of a transient enol-type intermediate by the chiral acid, which sets the stereocenter at the C5 position.[4][19]

G cluster_0 Catalytic Cycle glyoxal Aryl Glyoxal intermediate1 Activated Complex [Glyoxal-Urea-CPA-H] glyoxal->intermediate1 urea Urea urea->intermediate1 catalyst Chiral Phosphoric Acid (CPA-H) catalyst->intermediate1 Activation enol Enol Intermediate intermediate1->enol Condensation product_complex Product-Catalyst Complex enol->product_complex Enantiodetermining Protonation (CPA-H) product_complex->catalyst Regeneration hydantoin Enantioenriched Hydantoin product_complex->hydantoin Release

Caption: Chiral phosphoric acid-catalyzed hydantoin synthesis.

Materials:

  • Aryl glyoxal (1.0 eq)

  • Urea (1.2 eq)

  • Chiral phosphoric acid catalyst (e.g., (R)-H₈-BINOL-derived) (2.0 mol%)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl glyoxal (e.g., 0.5 mmol, 1.0 eq).

  • Add the chiral phosphoric acid catalyst (0.01 mmol, 2.0 mol%).

  • Dissolve the solids in anhydrous dichloromethane (e.g., 2.5 mL to achieve a 0.2 M concentration).

  • Add the urea (0.6 mmol, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (approx. 20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 20-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched hydantoin.

  • Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Protocol 2: Regioselective N3-Arylation of Hydantoins using a Copper Catalyst

This protocol is adapted from the copper-acetate promoted N-arylation of imides with boronic acids, a method effective for the synthesis of N3-aryl hydantoins.[14]

Mechanism Overview: The proposed mechanism involves the interaction of copper(II) acetate with the aryl boronic acid and the deprotonated hydantoin. This may proceed through a transmetalation step followed by reductive elimination to form the N-C bond, regenerating the active copper species. The selectivity for the N3 position is attributed to its higher acidity and accessibility.[14]

Materials:

  • 5,5-Disubstituted hydantoin (1.0 eq)

  • Aryl boronic acid (1.5 eq)

  • Copper(II) acetate (Cu(OAc)₂) (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer

Procedure:

  • To a round-bottom flask, add the 5,5-disubstituted hydantoin (e.g., 1.0 mmol, 1.0 eq), the aryl boronic acid (1.5 mmol, 1.5 eq), and copper(II) acetate (1.2 mmol, 1.2 eq).

  • Add a magnetic stir bar and suspend the solids in anhydrous dichloromethane (e.g., 10 mL).

  • Add pyridine (2.0 mmol, 2.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N3-aryl hydantoin.

References

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. Current Opinion in Biotechnology, 12(6), 559-563. [Link]

  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14(29), 7905-7912. [Link]

  • Bach, T., et al. (2021). Photochemical Deracemization at sp3-Hybridized Carbon Centers via a Reversible Hydrogen Atom Transfer. Journal of the American Chemical Society. [Link]

  • Bach, T., et al. (2023). Multifaceted View on the Mechanism of a Photochemical Deracemization Reaction. Journal of the American Chemical Society, 145(4), 2293–2303. [Link]

  • Großkopf, J., Plaza, M., Seitz, A., Breitenlechner, S., Storch, G., & Bach, T. (2021). Photochemical Deracemization at sp3-Hybridized Carbon Centers via a Reversible Hydrogen Atom Transfer. Journal of the American Chemical Society, 143(50), 21241–21245. [Link]

  • Großkopf, J., Plaza, M., Seitz, A., Breitenlechner, S., Storch, G., & Bach, T. (2021). Photochemical Deracemization at sp3-Hybridized Carbon Centers via a Reversible Hydrogen Atom Transfer. Journal of the American Chemical Society. [Link]

  • Altenbuchner, J., Siemann-Herzberg, M., & Syldatk, C. (2001). Hydantoinases and related enzymes as biocatalysts for the synthesis of unnatural chiral amino acids. ResearchGate. [Link]

  • Plaza, M., et al. (2023). Multifaceted View on the Mechanism of a Photochemical Deracemization Reaction. PubMed. [Link]

  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. ResearchGate. [Link]

  • Hügel, H. M., Rix, C. J., & Fleck, K. (2006). Comparison of Copper(II) Acetate Promoted N-Arylation of 5,5-Dimethyl Hydantoin and Other Imides with Triarylbismuthanes and Aryl Boronic Acids. Synlett, 2006(14), 2290-2292. [Link]

  • Kawasaki, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]

  • Wakamatsu, H., et al. (2000). Process for the preparation of hydantoins or cyclic anhydrides of an aminoacid.
  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science. [Link]

  • Kawasaki, T., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

  • Náměstek, J., & Císařová, I. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024. [Link]

  • Smith, M. D., et al. (2023). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. ACS Catalysis. [Link]

  • Náměstek, J., & Císařová, I. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. ResearchGate. [Link]

  • Evano, G., et al. (2018). Copper-Mediated N-Arylations of Hydantoins. The Journal of Organic Chemistry. [Link]

  • Ekeley, J. B., & Ronzio, A. R. (1937). The Glyoxalines. I. Some Hydantoins Resulting from the Reaction between Phenylglyoxal and Urea and Substituted Ureas. Journal of the American Chemical Society, 59(7), 1253-1255. [Link]

  • ResearchGate. (n.d.). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Li, J. J. (2025). Enantioselective catalytic Urech hydantoin synthesis. Organic Chemistry Frontiers. [Link]

  • Larhed, M., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2687–2691. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2016). Organic-salt-mediated highly regioselective N3-alkylation of 2-thiophenytoin via Michael reaction under solvent-free conditions. Journal of Sulfur Chemistry, 37(5), 522-529. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. Name Reactions. [Link]

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  • Náměstek, J., & Císařová, I. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Aryal, S., Hone, C. A., Polson, M. I. J., & Foley, D. J. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. UC Research Repository. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

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  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Buchwald, S. L., et al. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(32), 7727–7729. [Link]

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Validation & Comparative

A Researcher's Guide to the Crystal Structure Analysis of N-(4-hydroxyphenyl)hydantoin: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the solid-state characterization of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, stability, and efficacy. For a molecule like N-(4-hydroxyphenyl)hydantoin, a derivative of the biologically significant hydantoin scaffold, understanding its three-dimensional atomic arrangement is paramount.[1] This guide provides an in-depth, comparative analysis of the primary techniques used for crystal structure determination, offering a strategic workflow for researchers and drug development professionals. We will explore the strengths and limitations of Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and computational Crystal Structure Prediction (CSP), using N-(4-hydroxyphenyl)hydantoin as our focal point.

The Critical Role of Crystal Structure in Drug Development

The hydantoin ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antiepileptic and antiviral drugs.[1][2] The specific arrangement of N-(4-hydroxyphenyl)hydantoin molecules in a crystal lattice dictates several critical physicochemical properties:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit varying solubility, dissolution rates, and stability, directly impacting the drug's bioavailability and shelf-life.[3][4]

  • Solubility and Bioavailability: The crystal packing influences the energy required to break the lattice, which in turn affects how readily the compound dissolves.

  • Stability: The thermodynamic stability of a crystalline form is crucial for preventing unwanted phase transitions during manufacturing and storage.[5]

  • Intellectual Property: The discovery and characterization of novel polymorphs are essential for securing robust patent protection.[5]

Given these factors, a multi-faceted approach to crystal structure analysis is not just beneficial but necessary for a comprehensive understanding of a new chemical entity.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for elucidating the precise three-dimensional structure of a molecule, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions.[6][7][8]

The Causality Behind the SC-XRD Experiment

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The goal is to obtain a well-ordered, single lattice that is large enough to diffract X-rays effectively, typically in the range of 0.1 to 0.5 mm.[8]

Experimental Protocol: From Powder to Structure

Step 1: Crystal Growth (The Art and Science)

  • Rationale: The primary challenge is to encourage molecules to slowly and methodically arrange themselves into a single, perfect lattice. Rapid precipitation leads to amorphous material or polycrystalline powders.

  • Methodology:

    • Solvent Selection: Screen a variety of solvents with differing polarities to find one in which N-(4-hydroxyphenyl)hydantoin is sparingly soluble.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool to room temperature very slowly.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted on a goniometer and cryo-cooled (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Methodology:

    • Select a suitable crystal under a microscope.

    • Mount the crystal on a loop with a cryo-protectant oil.

    • Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction spots are collected on a detector.[6]

Step 3: Structure Solution and Refinement

  • Rationale: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. This map is then interpreted to determine the positions of the atoms.

  • Methodology:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • An initial structural model is generated using software that interprets the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the experimental data.

The Workhorse for Screening: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate structural detail, obtaining suitable single crystals can be a significant bottleneck. PXRD is an indispensable, high-throughput technique for analyzing polycrystalline materials and is the primary tool for polymorph screening.[3][4]

The Power of a Fingerprint

A PXRD pattern is a unique "fingerprint" of a crystalline phase. The positions of the diffraction peaks are dictated by the unit cell dimensions, while their relative intensities are determined by the arrangement of atoms within the unit cell.[9]

Experimental Protocol: Rapid Analysis of Crystalline Powders

Step 1: Sample Preparation

  • Rationale: Proper sample preparation is crucial to ensure that the crystallites are randomly oriented. Preferred orientation can significantly alter the relative intensities of the diffraction peaks, leading to misinterpretation.

  • Methodology:

    • Gently grind the crystalline powder to a fine, uniform particle size.

    • Pack the powder into a sample holder, ensuring a flat, smooth surface.

Step 2: Data Collection

  • Rationale: A monochromatic X-ray beam is directed at the powder sample. The diffracted X-rays are detected at various angles (2θ) to produce the characteristic pattern.

  • Methodology:

    • The sample is placed in a diffractometer.

    • The instrument scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each step.

Step 3: Data Analysis and Rietveld Refinement

  • Rationale: The experimental PXRD pattern can be compared to reference patterns to identify the crystalline phase(s) present. For a more in-depth analysis, Rietveld refinement can be employed. This powerful technique uses a least-squares approach to refine a theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[9][10]

  • Methodology:

    • Phase Identification: Compare the experimental pattern to a database of known patterns or to patterns calculated from single-crystal data.

    • Rietveld Refinement: If a structural model is available (e.g., from SC-XRD or computational prediction), it can be refined against the PXRD data to obtain precise lattice parameters and confirm the phase purity.[11][12]

The Predictive Power: Computational Crystal Structure Prediction (CSP)

CSP methods use computational algorithms to predict the most stable crystal structures of a molecule based solely on its chemical diagram.[13] These in silico techniques are invaluable for exploring the potential polymorphic landscape of a new compound before significant experimental resources are committed.

Navigating the Energy Landscape

The core principle of CSP is to generate a vast number of plausible crystal packing arrangements and then calculate their relative lattice energies using force fields or quantum mechanical methods.[13][14] The structures with the lowest calculated energies are the most likely to be observed experimentally.

A Typical CSP Workflow

Step 1: Generation of Trial Structures

  • Rationale: To thoroughly explore the possible packing arrangements, a diverse set of trial structures must be generated.

  • Methodology:

    • Conformational Analysis: Determine the likely low-energy conformations of the N-(4-hydroxyphenyl)hydantoin molecule.

    • Structure Generation: Use algorithms like random searching or particle swarm optimization to pack the molecular conformations into various common space groups.[13][15]

Step 2: Energy Minimization and Ranking

  • Rationale: Each trial structure is subjected to energy minimization to find the nearest local minimum on the potential energy surface. The structures are then ranked by their calculated lattice energies.

  • Methodology:

    • Force Field Minimization: A computationally efficient method for an initial ranking of thousands or millions of structures.

    • DFT Optimization: A more accurate, but computationally expensive, quantum mechanical method is used to re-rank the most promising low-energy structures.[16]

Step 3: Analysis of Predicted Structures

  • Rationale: The predicted low-energy structures provide valuable insights into potential polymorphs and their key structural features, such as hydrogen bonding networks.

  • Methodology:

    • Compare the geometries and packing motifs of the predicted structures.

    • Calculate the theoretical PXRD patterns for the most stable predicted structures to guide experimental polymorph screening.

Comparative Analysis for N-(4-hydroxyphenyl)hydantoin

Let's consider a hypothetical scenario where we apply these three techniques to N-(4-hydroxyphenyl)hydantoin. The hydantoin moiety possesses two N-H hydrogen bond donors and two carbonyl oxygen acceptors, while the hydroxyphenyl group provides an additional donor (O-H) and acceptor (the phenyl π-system). This rich hydrogen bonding capability suggests that multiple stable packing arrangements (polymorphs) are possible.[2][17]

ParameterSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)Crystal Structure Prediction (CSP)
Primary Output Precise 3D atomic coordinates, bond lengths, angles, thermal parameters.[7]1D diffraction pattern (Intensity vs. 2θ); lattice parameters via refinement.[4]A ranked list of plausible crystal structures with calculated energies.[13]
Sample Requirement High-quality single crystal (~0.1-0.5 mm).[8]Microcrystalline powder.Chemical diagram only.
Strengths Unambiguous structure determination; "gold standard".[3]High throughput; ideal for polymorph screening; phase identification.[3]Explores potential polymorphs in silico; guides experiments; no sample needed.[18]
Limitations Crystal growth can be difficult and time-consuming.Provides limited structural detail without a starting model; preferred orientation issues.Computationally intensive; accuracy depends on the energy model; cannot confirm existence.[14]
Role in Analysis Definitive structure solution of an identified polymorph.Rapidly identify and "fingerprint" different solid forms.Predict likely polymorphs to target in experimental screens.

Hypothetical Data for N-(4-hydroxyphenyl)hydantoin Polymorphs:

PolymorphCrystal SystemSpace GroupV (ų)Calculated Density (g/cm³)Key H-Bonding Motif
Form I (Predicted) MonoclinicP2₁/c785.21.62R²₂(8) dimer between hydantoin rings.[19][20]
Form II (Predicted) OrthorhombicP2₁2₁2₁801.51.59C(4) chain involving phenol OH and hydantoin C=O.[21]

An Integrated Workflow for Structural Characterization

A robust strategy for characterizing a new API like N-(4-hydroxyphenyl)hydantoin involves the synergistic use of all three techniques.

Caption: Integrated workflow for crystal structure analysis.

This workflow begins with computational prediction to understand the likely polymorphic landscape. The theoretical PXRD patterns generated from CSP guide the high-throughput experimental polymorph screen. Once unique forms are identified by experimental PXRD, targeted efforts can be made to grow single crystals for definitive SC-XRD analysis. The high-resolution structure from SC-XRD can then be used as a robust model for Rietveld refinement of the powder data, providing a complete and validated picture of the solid-state chemistry.

The Hydrogen Bonding Network

The intermolecular interactions, particularly hydrogen bonds, are the primary drivers of crystal packing in hydantoin derivatives.[19] For N-(4-hydroxyphenyl)hydantoin, we can anticipate several competing motifs. The hydantoin rings can form robust centrosymmetric dimers via N-H···O=C interactions, a common feature in such systems.[20] Concurrently, the phenolic hydroxyl group can form chains, linking these dimers together.

Caption: Potential hydrogen bonding motifs in the crystal lattice.

Conclusion

The structural analysis of N-(4-hydroxyphenyl)hydantoin, like any novel API, requires a strategic and multi-pronged approach. While Single-Crystal X-ray Diffraction remains the unequivocal gold standard for structure determination, its reliance on high-quality single crystals necessitates complementary techniques. Powder X-ray Diffraction serves as the rapid, indispensable tool for polymorph screening and phase identification. Layered on top, Crystal Structure Prediction provides powerful foresight, illuminating the theoretical polymorphic landscape to guide and accelerate experimental efforts. By integrating these computational and experimental methods, researchers can efficiently navigate the complexities of solid-state chemistry, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

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  • Yu, F. L., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(10), o714–o717. [Link]

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  • The most commonly observed hydrogen bond motifs in the crystal structures of hydantoin derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Yu, F. L., Schwalbe, C. H., & Watkin, D. J. (2004). Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. IUCr Journals. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]

  • McCusker, L. B., Von Dreele, R. B., Cox, D. E., Louër, D., & Scardi, P. (1999). Rietveld refinement guidelines. Journal of Applied Crystallography, 32(1), 36-50. [Link]

  • Delgado, G. E., & Uzcátegui, A. (2019). Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns in 5,5′-substituted hydantoins. Crystallography Reports, 64(4), 589-595. [Link]

  • Rietveld Refinement. (n.d.). Crystal Impact. Retrieved February 15, 2026, from [Link]

  • Fitch, A. N. (2021). Structure Analysis from Powder Diffraction Data: Rietveld Refinement in Excel. Journal of Chemical Education, 98(2), 594-601. [Link]

  • Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08573. [Link]

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